6-Methylnicotinoyl chloride

Descripción

BenchChem offers high-quality 6-Methylnicotinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylnicotinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

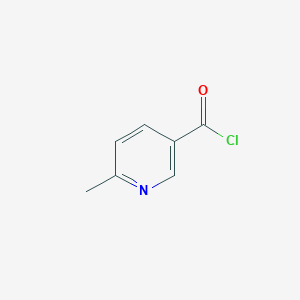

Structure

3D Structure

Propiedades

IUPAC Name |

6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASOBSCZLSEAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619531 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51598-76-6 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 6-Methylnicotinoyl Chloride: Properties, Synthesis, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 6-methylnicotinoyl chloride, a pivotal reagent for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide validated synthesis protocols, explore its reactivity, and discuss its applications in the synthesis of bioactive molecules. This document is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a deeper understanding for practical application.

Core Chemical Identity and Physicochemical Properties

6-Methylnicotinoyl chloride, systematically named 6-methylpyridine-3-carbonyl chloride, is a pyridine derivative belonging to the acyl chloride class of compounds.[1] Its structure, featuring a methyl group at the 6-position of the pyridine ring and a highly reactive acyl chloride moiety at the 3-position, makes it a valuable building block in organic synthesis.

The presence of the electron-withdrawing acyl chloride group and the nitrogen atom in the pyridine ring renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Table 1: Physicochemical Properties of 6-Methylnicotinoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 51598-76-6 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO | [1][2][3] |

| Molecular Weight | 155.58 g/mol | [1][2][3] |

| IUPAC Name | 6-methylpyridine-3-carbonyl chloride | [1] |

| Synonyms | 6-methyl-3-pyridinecarbonyl chloride | [1] |

| Melting Point | Not experimentally determined in available literature. Analogous compound 6-chloronicotinoyl chloride has a melting point of 48-51 °C. | |

| Boiling Point | Not experimentally determined in available literature. Analogous compound 6-chloronicotinoyl chloride has a boiling point of 84-85 °C at 3 mmHg. | [4] |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, chloroform, and toluene. It will react with protic solvents like water and alcohols. | [1][4] |

Synthesis of 6-Methylnicotinoyl Chloride: A Validated Protocol

The most common and efficient laboratory-scale synthesis of 6-methylnicotinoyl chloride involves the chlorination of its corresponding carboxylic acid, 6-methylnicotinic acid, using thionyl chloride (SOCl₂).[1] This method is favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. Other chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can also be employed.[1]

Causality in Reagent and Condition Selection:

-

Thionyl Chloride (SOCl₂): Chosen for its reliability and the volatile nature of its byproducts, which are easily removed under reduced pressure or by a nitrogen stream.

-

Inert Solvent (e.g., Dichloromethane, Chloroform): Necessary to prevent reaction with the solvent and to facilitate a homogenous reaction mixture. Dichloromethane is often preferred due to its relatively low boiling point, which aids in its removal during workup.

-

Reflux Conditions: The application of heat is crucial to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and high conversion of the carboxylic acid to the acyl chloride.[1]

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to maximize the yield of the desired product.

Step-by-Step Experimental Protocol:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, add 6-methylnicotinic acid (1.0 eq).

-

Reagent Addition: Suspend the 6-methylnicotinic acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) or dissolve it in a minimal amount of a dry, inert solvent like dichloromethane (CH₂Cl₂) before adding SOCl₂ (1.5-2.0 eq). The use of a solvent is recommended for better reaction control.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent or thionyl chloride if used in excess) and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

-

Purification: The resulting crude 6-methylnicotinoyl chloride is often used directly in the next step without further purification. If a high degree of purity is required, vacuum distillation can be performed, although care must be taken due to the compound's reactivity.

Caption: Workflow for the synthesis of 6-methylnicotinoyl chloride.

Reactivity Profile: The Nucleophilic Acyl Substitution Mechanism

The chemical behavior of 6-methylnicotinoyl chloride is dominated by the high reactivity of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[1] The general mechanism involves a two-step addition-elimination process.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Common Reactions:

-

Hydrolysis: Vigorous reaction with water to form 6-methylnicotinic acid.[1]

-

Alcoholysis: Reacts with alcohols to yield the corresponding esters.[1]

-

Aminolysis: Reacts with primary and secondary amines to produce amides.[1]

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 6-Methylnicotinoyl Chloride

| Technique | Predicted Characteristic Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H) expected in the δ 7.5-9.0 ppm region, showing characteristic coupling patterns. - A singlet for the methyl group (3H) protons expected around δ 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal expected in the δ 165-175 ppm region. - Aromatic carbons expected in the δ 120-160 ppm region. - Methyl carbon signal expected around δ 20-25 ppm. |

| IR Spectroscopy | - A strong, sharp absorption band for the C=O stretch of the acyl chloride expected around 1770-1815 cm⁻¹. - C-Cl stretch may be observed in the fingerprint region. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 155. - A prominent fragment ion corresponding to the loss of chlorine (M-35) at m/z 120. - A fragment ion for the 6-methylnicotinoyl cation at m/z 120. |

Applications in Pharmaceutical and Agrochemical Synthesis

6-Methylnicotinoyl chloride serves as a critical intermediate in the synthesis of a variety of biologically active molecules.[1] Its ability to readily introduce the 6-methylnicotinoyl moiety is highly valued in drug discovery and agrochemical development.

Pharmaceutical Applications:

While specific drug synthesis pathways starting directly from 6-methylnicotinoyl chloride are not extensively documented in publicly available literature, its precursor, 6-methylnicotinic acid, and its ester, methyl 6-methylnicotinate, are known intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of nicotinic acid are explored for their potential in treating central nervous system disorders.

Agrochemical Applications:

The nicotinoyl scaffold is a key component of several insecticides, including the neonicotinoids. While many syntheses start from 6-chloronicotinic acid derivatives, the analogous reactivity of 6-methylnicotinoyl chloride makes it a potential precursor for novel agrochemicals.[1] For example, it could be used to synthesize analogs of insecticides like imidacloprid and acetamiprid.

Safety, Handling, and Storage

As an acyl chloride, 6-methylnicotinoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling. A full Material Safety Data Sheet (MSDS) for this specific compound is not widely available, but the safety precautions for analogous acyl chlorides should be strictly followed.

Key Safety Considerations:

-

Corrosive: Causes severe skin burns and eye damage.[5]

-

Moisture Sensitive: Reacts with water to produce corrosive hydrogen chloride gas.[1]

-

Inhalation Hazard: Vapors are irritating to the respiratory system.

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always handle 6-methylnicotinoyl chloride in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

-

Storage Conditions: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted material should be quenched carefully with a suitable nucleophile (e.g., a high-boiling point alcohol) in a controlled manner before disposal.

Conclusion

6-Methylnicotinoyl chloride is a highly reactive and versatile building block in organic synthesis. Its utility stems from the electrophilic nature of the acyl chloride group, which allows for efficient introduction of the 6-methylnicotinoyl moiety into a wide range of molecules. A thorough understanding of its chemical properties, coupled with strict adherence to safe handling protocols, is essential for its successful application in the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a foundational understanding to empower researchers in their synthetic endeavors with this valuable reagent.

References

-

H-1 NMR Spectrum. (n.d.). Spectrabase. Retrieved January 18, 2026, from [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). (n.d.). HMDB. Retrieved January 18, 2026, from [Link]

-

6-METHYLNICOTINOYL CHLORIDE | CAS#:51598-76-6 | Chemsrc. (2024, January 19). Chemsrc. Retrieved January 18, 2026, from [Link]

-

6-Methylnicotinoyl chloride - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 18, 2026, from [Link]

-

Chemical shifts. (n.d.). University of Regensburg. Retrieved January 18, 2026, from [Link]

-

6-Methylnicotinic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2021). MDPI. Retrieved January 18, 2026, from [Link]

-

6-Methylnicotinic acid | C7H7NO2 | CID 137860. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis of nicotinoyl chloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journals. Retrieved January 18, 2026, from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 18, 2026, from [Link]

-

6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2022, December 9). PubMed. Retrieved January 18, 2026, from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester. Retrieved January 18, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). University of California, Berkeley. Retrieved January 18, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved January 18, 2026, from [Link]

Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]

- 2. 6-METHYLNICOTINOYL CHLORIDE | CAS#:51598-76-6 | Chemsrc [chemsrc.com]

- 3. 6-Methylnicotinoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 4. 6-CHLORONICOTINOYL CHLORIDE | 58757-38-3 [amp.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

synthesis of 6-Methylnicotinoyl chloride from 6-methylnicotinic acid

An In-depth Technical Guide to the Synthesis of 6-Methylnicotinoyl Chloride from 6-Methylnicotinic Acid

Introduction: The Role of 6-Methylnicotinoyl Chloride in Synthesis

6-Methylnicotinoyl chloride, a pyridine derivative featuring a reactive acyl chloride group, serves as a pivotal intermediate in the landscape of pharmaceutical and organic synthesis.[1] Its structure, characterized by the molecular formula C₇H₆ClNO and a molecular weight of 155.58 g/mol , is primed for nucleophilic acyl substitution.[1] This reactivity makes it an invaluable building block for introducing the 6-methylnicotinoyl moiety into larger, more complex molecules, enabling the construction of novel amides and esters that are frequently explored for biological activity.[1] The most direct and common route to this valuable compound is through the conversion of its corresponding carboxylic acid, 6-methylnicotinic acid. This guide provides a comprehensive overview of this transformation, focusing on the underlying mechanisms, a field-proven experimental protocol, and the critical safety considerations inherent to the process.

Synthetic Strategy: Chlorination via Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, designed to activate the carboxyl group for subsequent reactions. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice for its efficiency and practical advantages. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification.[2]

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic acyl substitution pathway. The process begins with the activation of the carboxylic acid, followed by nucleophilic attack and elimination.

-

Activation: The lone pair of electrons on the hydroxyl oxygen of 6-methylnicotinic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This initial attack displaces a chloride ion, forming a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack: The previously displaced chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate & Product Formation: A tetrahedral intermediate is formed, which then collapses. The stable leaving group (which decomposes into SO₂ and another chloride ion) is expelled, reforming the carbonyl double bond and yielding the final product, 6-Methylnicotinoyl chloride.[2]

Caption: Reaction mechanism for the synthesis of an acyl chloride using thionyl chloride.

A Critical Consideration: Side-Chain Chlorination

A significant challenge reported in the literature when heating methyl-substituted nicotinic acids with thionyl chloride is the potential for chlorination of the methyl group itself.[3] This side reaction can lead to the formation of (dichloromethyl) or (trichloromethyl) pyridine impurities, complicating purification and reducing the yield of the desired product.

Expert Insight: To mitigate this side reaction, stringent control over the reaction temperature is paramount. The conversion of the carboxylic acid to the acyl chloride can typically be achieved under milder conditions, such as refluxing in a lower-boiling inert solvent like dichloromethane.[1] Avoiding prolonged heating or excessive temperatures is key to ensuring the selectivity of the reaction for the carboxylic acid functional group.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis of 6-Methylnicotinoyl chloride. All operations should be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

Materials and Reagents

| Reagent/Material | Specification |

| 6-Methylnicotinic Acid | >98% purity |

| Thionyl Chloride (SOCl₂) | >99% purity, freshly distilled |

| Dichloromethane (DCM) | Anhydrous, >99.8% |

| Round-bottom flask | Dried, with magnetic stir bar |

| Reflux condenser | With drying tube (e.g., CaCl₂) |

| Heating mantle | |

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: In a dry 250-mL round-bottom flask equipped with a magnetic stir bar, add 6-methylnicotinic acid (e.g., 10.0 g, 72.9 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (e.g., 100 mL) to the flask to create a suspension.

-

Reagent Addition: While stirring, carefully add thionyl chloride (e.g., 8.0 mL, 109.4 mmol, 1.5 equivalents) to the suspension at room temperature. The addition should be done slowly, as the reaction can be exothermic and will release HCl gas.

-

Reaction: Fit the flask with a reflux condenser topped with a drying tube. Heat the mixture to a gentle reflux (approx. 40°C for DCM) using a heating mantle.[1]

-

Monitoring: Monitor the reaction progress. The reaction is typically complete when the evolution of gas ceases and the solid starting material has completely dissolved, usually within 2-4 hours.

-

Workup: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.[4] This step should be performed with caution due to the corrosive nature of the vapors.

-

Purification: The crude 6-Methylnicotinoyl chloride can often be used directly for subsequent steps if high purity is not required. For higher purity, the product can be purified by vacuum distillation or crystallization.

Caption: A streamlined workflow for the synthesis of 6-Methylnicotinoyl chloride.

Product Characterization

Confirming the structure and purity of the synthesized 6-Methylnicotinoyl chloride is essential. Standard analytical techniques are employed for this purpose.[1]

| Technique | Expected Result |

| IR Spectroscopy | A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing around 1750-1800 cm⁻¹. |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the methyl group protons. The chemical shifts will be distinct from the starting carboxylic acid. |

| ¹³C NMR | A signal for the carbonyl carbon of the acyl chloride, typically shifted downfield (around 165-175 ppm). |

Critical Safety and Handling Protocols

Both the primary reagent and the final product in this synthesis are hazardous materials requiring strict safety protocols.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly toxic, corrosive, and a lachrymator (causes tearing).[5] It reacts violently with water, releasing toxic SO₂ and HCl gases.[6] Inhalation can cause severe damage to the respiratory tract.[7]

-

Handling: Must be handled in a chemical fume hood at all times.[8] Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and metals.[9]

-

PPE: A face shield, safety goggles, a full laboratory coat, and heavy-duty, chemical-resistant gloves are mandatory.[6][9] For larger quantities, a vapor respirator should be used.[8]

-

Spills: Do not use water on a thionyl chloride spill.[5] Absorb with an inert, dry material like sand or vermiculite and dispose of as hazardous waste.[7]

-

-

6-Methylnicotinoyl Chloride:

-

Hazards: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture to produce HCl.

-

Handling: Handle with the same level of precaution as thionyl chloride, under an inert atmosphere if possible to prevent hydrolysis.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Caption: Interrelated safety protocols for handling hazardous chlorinating agents.

Conclusion

The using thionyl chloride is a robust and efficient method for producing a key synthetic intermediate. Success hinges on a thorough understanding of the reaction mechanism, careful control of reaction conditions to prevent side-chain chlorination, and an unwavering commitment to rigorous safety protocols. By adhering to the principles and procedures outlined in this guide, researchers can reliably access this versatile building block for application in drug discovery and development.

References

- Vulcanchem. 6-Methylnicotinoyl chloride - 51598-76-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHrfdSbPWUKOgzcodJFTidGw-znFomWR3CFXHTT0Ac36cdPypRJ8_2JuZJbz8g_AGwdlB6b1S3TZbXMdGboyao8NPVnb5yeQ_qazl6NcT2SSE3bbUNYjSUMuczmz7i1mKQBKGCPmjh]

- Actylis Lab Solutions. (2010). Thionyl chloride MSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhZMLVSVvW1_PlyWBzATOFQ6O1zvtcI1Ib5sEA8cnqe9-G18ztD0A82XyHQCH_P6IesBgPj_Z2yJJiQBjOS5LZTqnUB9QmQfF1myXptHLypXkbIwZflUqcLNwXqZrw7ei54dvrKJYFdVXvAazpIyuhQ==]

- NOAA. THIONYL CHLORIDE - CAMEO Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgRjuPKW9ekJoYFCxm5jj0gy-5bbOFjvf0ajxwqGT4dVoDGvCjIGXjyWOGtqjqFXqV4dlHPyJPTi_kdlgOoc5YsMq6HPWaDXag_eTv0mAI574xYUaafkyi3ngqwLcLrRPKvJ__RCVGAQ==]

- New Jersey Department of Health. THIONYL CHLORIDE HAZARD SUMMARY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXlZH1hjj1J31SxCbVgEdw8KLfvLd1Yw1z6Ya3z7BkrLVvkHxQcC25CrCq5PUuMQ2w_iwsW0J61pwVd9zL8eZF3KCKalF09LH0nuuyFFqvYryZwA7yCIitwrV5zrs_jjGru-VPGxzZS3pPm9Quz3fIVQ==]

- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERtU1EoFzo8t7jcnxAc-nRIVJzccl0mfgxPEWLS7tbUMT_sIG3KD0Rfu7M1r4CytUfndqVRc1BtjJWY0-SWWCmAggbJMrpjquwd4yCjcgSPWqNsCbjZh3qgpaX-9iShaEpqf57SWYck9dSpjUy5ztY2ozh2osUk2d-cd-7uCa4cmnG9ymPpTc=]

- IPCS. ICSC 1409 - THIONYL CHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS_KQUrg-dj5aYb9YdpXfG1piy7v3AAcakjRqtkVVSb8w20ZcpVvsqT_nNt5fAwNZAbyYPyN1e9xhkpdRCvGjQUNWQprX_LS3Bdcf8Vrnpyx8GDCV5oVYqyu9CQJPPX3-c4yO2lw4duJPl3R-ytG6aBQM13bUXktByDv8DuHIImPiRF4FZ-6ixsF7_bXlmic_vphh0qlEfvw==]

- Unknown. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4XAd7mte3bO_ADhWJ1FB9YCk_mwHuNF3uMlxOM-8HvRWpmQ69aupKOdRNU6ouv7uKHztoJHpp9mqFD36Hn6ac5LLseF41NxW3r601g9HL6trHA0DaBDqFdtSYvxaAjrTfG9JYmUzqg0Ci0evG8pX04K9g2wghhErzqSHB6SOyqdLnPXIHqMfasviH0lSwT8FUmL3-TvAM_t21tViM2ASKyN1WUV01iBBTtI2_gU42-wz0-pQt35rcR8WJmhPB5_ToIIYUpLOBGOXph5xbW3jd7m4zYB5uHydA-Fjxa2K6vRWWtYzDu6d6kwF36hv0Sg4bUBXk2_758nVEM_nGNvKgTBuEFWGe8Z0ERXxyfSRmfa8M_J_Qx4RSYdwNFRxWMMys_RsjzLsB-TceJjKopB4VtaEYIpDdMnk17bVQjMG_CGri7BX5Nm0iqzC__IKGkszRbHPlcKwf2fRtWCJAvW1z31JXXBTbbwM_5FNNq6UtsSOOPW5iMyJv-Cm8O-pqJeKy0Ul2FdGPow==]

- ChemicalBook. 6-Methylnicotinic acid synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu6gQciwKvWPwlmo1yflbRAxO67NVqtY7xP-ao4b61EQQhZWjvUK9o1HxVQX4x9k7ZU6pQoWaONjKvHH6vMEjv7J0ByMqrkk97USaYiLiEzZjfwNm-whjasXjBhcXSd5fv3FjPqPhCEcKrPiK08cgPVrJgst622cochxwkYgMDqizGhidTzGdT]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0FVG0Sy_jPrO9-PHeaLu8_k0ui-enqM1rT9oTFHhAHsfkOjdSAjJXm9rEw0vL5KJgaDgfXHE9ibCLMxfaN7MaBg_aBrexPlGBDFZJDMr2L41p8aPnFtgqovX9__kwrQUJCoqgobfk69yv1NQ=]

- PrepChem.com. Synthesis of methyl 6-methylnicotinate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG69p1fiTyZv-GJiLX1izFaVc7JbSDkoMTM_fjo1ITnGTiR_tzO6l5y8jXBIal09QGx7hgy8Kab0KOy2URBvnh14Fy_SbohKwrngh6z-8ZoA1G2I37M2z6cV7MzsDYtQMCVTdOuWAA2zM6t]

- ResearchGate. (PDF) 6-Methylnicotinic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8LWH3lREGJw-SK3YuFw6mJ7GZuoNmH4AlLWBEPNrPXvX3cBAK33fsJR393xT1Q0dOnu8YEG64dvNXZ_z0OHRHhh5hhVPA201gTLMgBdvboLS1FXNsoQPcOfCWBhkGNsrSPbJ26nsM13ptKibZ2COVThnQUTifJ9joDrvnitUgb4leOgg=]

- Amerigo Scientific. 6-Methylnicotinoyl chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5DmAmvsdn4sSZcbQVS52s1maoX8k21v2cMt8adRK32hoNd8J9zm2TBdL8Q-dlIzOcif7ThX_BUhBTPG4y95GfBgY5lyLCONgishyoIEG3g6E-dycievwxFkAybLoGu6DgsboJoKS0cwqZcnpgmD7EVOXX_6FmUm40mS8bhOjzuoyt78UFF2pCxw==]

- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30, 433-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm9AC7q6WJ4bZLftgPr8ws7MaAoj164gRTk5epzhHyNiKo1zGb9njrX9frRY0zW3MiZtCUK9NIsaYJN4nxCs6pi4MwxBMc2gVkUUHneSEvwCueHeIGqcbeEXTfZoGabciNF4ndvHNPJLfA7iQ7YkbtN3rvsejlBd5X8WNIiLSZCShMtWA29MkSlELhZQFY_9NcnjvCcl7nkLk25pmRXUta7BbiMkPTwnqUxzbeT1qcHfP7yV1_Mkz1YShJk-v9CUs=]

- Organic Syntheses. Oxalyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESRI3bhweYRMmcnYxUIZTTl7h_Jh_c2nhS6uyVvqY6AMCt9rvj0fKTz2wlzT5JSGjc5xAor1GOCXvDl198bQJUO0e6OMCL0CGkfG4seQklSW_VXYmDezGRvfVySxbnFZjT5-v39A==]

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxX7w_NkiRO5rvxn5JYzKohMzL7D6PQVCg1nTfJBYLoSEan3Q45h2kzw1_3JoTOTq2NX8I6z3GnGNAx-EUdT3F9NJKpIXrwzZU4boYJdBVFg8avAXlMmAAGsxBlG7ifRP9NT4LngRXiaZr9MEjCrtVBmwQh4-BquFP-9c0_duAdNBI-Q35uDdqlr1I94tL_-Fciw=]

- Organic Syntheses. 1. Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJFQLkEZfClijt-QHuImtcNUvWN1z518XMqQEkzoTdpMYnJENTwyrTicnSvMwGvkKCkQ6U-8NOCT7w88--LDqxhEjFiNPCTCVRoEMA6rTaJ8bZPIKU2jBVyfi4d2FhCfIlbsbK]

Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. actylislab.com [actylislab.com]

- 9. nj.gov [nj.gov]

An In-Depth Technical Guide to 6-Methylnicotinoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methylnicotinoyl chloride, a key reagent in synthetic chemistry. It details the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Core Properties and Identification

6-Methylnicotinoyl chloride is a derivative of nicotinic acid featuring a methyl group at the 6-position of the pyridine ring and a highly reactive acyl chloride at the 3-position.[1] This structure makes it a valuable intermediate for introducing the 6-methylnicotinoyl moiety into target molecules.[1]

Key Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [1][2] |

| Exact Mass | 155.01400 Da | [1] |

| CAS Number | 51598-76-6 | [1][2] |

| Synonyms | 6-methylpyridine-3-carbonyl chloride, 6-methyl-3-pyridinecarbonyl chloride | [1] |

| Appearance | White to light yellow powder or crystalline solid | [3] |

Synthesis and Mechanism

The primary and most common method for synthesizing 6-Methylnicotinoyl chloride is through the chlorination of its corresponding carboxylic acid, 6-methylnicotinic acid. This conversion is a standard procedure in organic chemistry, typically employing thionyl chloride (SOCl₂) as the chlorinating agent.

Underlying Causality of Reagent Choice

Thionyl chloride is preferred for this synthesis due to its efficacy and the convenient nature of its byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the final product. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating the attack by the chloride ion. While other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can be used, thionyl chloride offers a reliable and scalable solution for laboratory and industrial production.[1]

Standard Laboratory Synthesis Protocol

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 6-methylnicotinic acid.

-

Reagent Addition : Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. An inert solvent such as dichloromethane or chloroform can be used.[1] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

-

Reaction : The mixture is gently refluxed for 2-3 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup : After the reaction is complete, the excess thionyl chloride is removed under vacuum.[4] The resulting crude 6-Methylnicotinoyl chloride can then be purified by distillation or crystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Methylnicotinoyl chloride.

Chemical Reactivity and Applications

The high reactivity of 6-Methylnicotinoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack, making the compound an excellent acylating agent.[1]

Core Reactivity Principle

The primary mode of reaction is nucleophilic acyl substitution. Nucleophiles such as amines, alcohols, and water readily attack the carbonyl carbon, leading to the displacement of the chloride ion and the formation of amides, esters, and carboxylic acids, respectively.[1][3] This reactivity is fundamental to its utility as a building block in organic synthesis.

Reactivity Diagram

Caption: General reaction pathway for 6-Methylnicotinoyl chloride.

Applications in Drug Development and Research

6-Methylnicotinoyl chloride is a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Synthesis : It serves as a key building block for introducing the 6-methylnicotinoyl moiety into potential drug candidates. The formation of amide or ester linkages is a common strategy in medicinal chemistry to connect different fragments of a molecule, and this reagent provides an efficient way to do so.[1]

-

Agrochemicals : The compound is used in the development of new pesticides and herbicides.[1] The nicotinoyl scaffold is present in a class of insecticides known as neonicotinoids, highlighting the importance of its derivatives in this field.

Handling and Safety

As an acyl chloride, 6-Methylnicotinoyl chloride must be handled with care.

-

Hazards : It is corrosive and causes severe skin burns and eye damage.[5] It is also highly reactive with water and moisture, releasing corrosive hydrogen chloride gas upon hydrolysis.[1]

-

Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent degradation from moisture.

References

-

Amerigo Scientific. (n.d.). 6-Methylnicotinoyl chloride. Retrieved from [Link]

-

Chemsrc. (2024, January 19). 6-METHYLNICOTINOYL CHLORIDE | CAS#:51598-76-6. Retrieved from [Link]

- Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

ResearchGate. (2013). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165. Retrieved from [Link]

Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]

- 2. 6-Methylnicotinoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

reactivity of 6-Methylnicotinoyl chloride as an acylating agent

An In-depth Technical Guide to the Reactivity and Application of 6-Methylnicotinoyl Chloride as an Acylating Agent

Abstract

6-Methylnicotinoyl chloride, a derivative of nicotinic acid, is a highly reactive and versatile acylating agent pivotal in synthetic organic chemistry. Its unique structure, featuring a pyridine ring with an electron-donating methyl group and a highly electrophilic acyl chloride moiety, governs its reactivity profile. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanistic underpinnings, and practical application of 6-methylnicotinoyl chloride in key acylation reactions, including amide bond formation, esterification, and Friedel-Crafts reactions. Detailed, field-proven protocols and safety considerations are presented to ensure efficient and safe utilization of this important synthetic building block.

Introduction to 6-Methylnicotinoyl Chloride

6-Methylnicotinoyl chloride is a heterocyclic aromatic acyl chloride that serves as a crucial intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Understanding its chemical properties and reactivity is essential for its effective application in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

The structure of 6-methylnicotinoyl chloride consists of a pyridine ring substituted with a methyl group at the 6-position and an acyl chloride group at the 3-position. This arrangement imparts a specific electronic character that influences its reactivity.

| Property | Value | Source |

| IUPAC Name | 6-methylpyridine-3-carbonyl chloride | [1] |

| Synonyms | 6-Methylnicotinoyl chloride | [1] |

| CAS Number | 51598-76-6 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

The key to its function lies in the acyl chloride group, which is highly susceptible to nucleophilic attack. The carbonyl carbon is rendered significantly electrophilic by the strong electron-withdrawing effects of both the adjacent chlorine and oxygen atoms.[1]

Significance in Synthetic Chemistry

As an acylating agent, 6-methylnicotinoyl chloride is used to introduce the 6-methylnicotinoyl moiety into various molecular scaffolds. This functional group is present in numerous biologically active compounds. The high reactivity of the acyl chloride allows for efficient bond formation with a wide range of nucleophiles, including amines, alcohols, and arenes, making it a valuable tool for medicinal chemists and process developers.[1]

Core Reactivity as an Acylating Agent

The utility of 6-methylnicotinoyl chloride stems from its role as an acyl donor in nucleophilic acyl substitution reactions. These reactions proceed via a common, well-established mechanism.

The Nucleophilic Acyl Substitution Mechanism

The reaction between an acyl chloride and a nucleophile (Nu-H) follows a two-step addition-elimination pathway.[2]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). The proton from the nucleophile is subsequently removed, often by a base, to yield the final neutral product and an acid byproduct (HCl).

This mechanism is fundamental to all reactions discussed in this guide, including the formation of amides, esters, and ketones.[2]

Caption: General mechanism of nucleophilic acyl substitution.

Electronic and Steric Influences on Reactivity

The reactivity of 6-methylnicotinoyl chloride is modulated by both electronic and steric factors.

-

Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and enhances reactivity towards nucleophiles. Conversely, the methyl group at the 6-position is weakly electron-donating, which can slightly attenuate this effect compared to the unsubstituted nicotinoyl chloride.

-

Steric Effects: The methyl group at the 6-position, adjacent to the pyridine nitrogen, does not significantly hinder the approach of nucleophiles to the C3-carbonyl group. Therefore, steric hindrance is generally not a major limiting factor in its reactions.

Synthesis of 6-Methylnicotinoyl Chloride

The most direct and common laboratory synthesis involves the chlorination of the corresponding carboxylic acid, 6-methylnicotinic acid.

Common Chlorinating Agents

Several reagents can be used for this transformation, with thionyl chloride (SOCl₂) being the most prevalent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[1] Other suitable reagents include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).[1] The use of oxalyl chloride, often with a catalytic amount of DMF, is a milder alternative, suitable for sensitive substrates.

Caption: Synthesis of 6-Methylnicotinoyl chloride.

Detailed Laboratory Protocol for Synthesis

This protocol describes a representative procedure for converting 6-methylnicotinic acid to its acyl chloride.[1]

Materials:

-

6-Methylnicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect from atmospheric moisture.

-

Charging the Flask: Add 6-methylnicotinic acid to the flask, followed by anhydrous DCM.

-

Reagent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature. Causality Note: This reaction is exothermic and releases HCl and SO₂ gas; slow addition is crucial for control.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Trustworthiness Note: Ensure the trapping system for the rotary evaporator can handle acidic vapors.

-

Isolation: The resulting crude 6-methylnicotinoyl chloride (often obtained as a solid or oil) can be used directly in the next step or purified by vacuum distillation or recrystallization.

Applications in Acylation Reactions

6-Methylnicotinoyl chloride is a superior acylating agent for forming amides, esters, and in Friedel-Crafts reactions.

Amide Bond Formation

The reaction with primary or secondary amines is rapid and typically high-yielding, forming N-substituted 6-methylnicotinamides. The reaction, often referred to as the Schotten-Baumann reaction, requires a base to neutralize the HCl byproduct.[3]

Key Considerations:

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is commonly used as an acid scavenger.[4][5]

-

Solvent: Aprotic solvents like DCM, THF, or DMF are ideal.[5]

-

Temperature: The reaction is often performed at 0°C to room temperature.

Esterification

Alcohols and phenols react with 6-methylnicotinoyl chloride to produce the corresponding esters. Similar to amidation, a base is required to drive the reaction to completion by neutralizing the generated HCl.[6] For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be employed.

Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), 6-methylnicotinoyl chloride can acylate aromatic rings. This electrophilic aromatic substitution reaction forms aryl ketones.[7] The reaction generates a resonance-stabilized acylium ion, which acts as the electrophile.[8]

Key Considerations:

-

Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[9]

-

Substrate: The aromatic ring must be activated or unactivated. Deactivated rings (e.g., nitrobenzene) do not react.

-

Conditions: Strictly anhydrous conditions are mandatory as the Lewis acid catalyst is water-sensitive.[10]

Protocol for a Representative Amidation Reaction

This protocol provides a self-validating system for the synthesis of an N-aryl/alkyl-6-methylnicotinamide.[3][4]

Materials:

-

6-Methylnicotinoyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: In a fume hood, dissolve the amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath. Causality Note: Cooling controls the exothermic reaction and minimizes potential side reactions.

-

Addition: Dissolve 6-methylnicotinoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification & Validation: Purify the product by column chromatography or recrystallization. Validate the structure and purity using NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Experimental workflow for a typical amidation reaction.

Safety, Handling, and Storage

6-Methylnicotinoyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3][12]

-

Reactivity Hazards: It reacts vigorously with water and other protic nucleophiles, releasing corrosive HCl gas.[1] Keep away from strong bases and oxidizing agents.[3]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is moisture-sensitive.[11]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow it to enter drains.[11]

Conclusion

6-Methylnicotinoyl chloride is a highly effective acylating agent with broad applicability in modern organic synthesis. Its reactivity is governed by the principles of nucleophilic acyl substitution, enhanced by the electronic properties of the substituted pyridine ring. By understanding its synthesis, reactivity profile, and handling requirements, researchers can leverage this reagent to efficiently construct complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The protocols and guidelines presented herein provide a robust framework for its successful implementation in the laboratory.

References

- Vulcanchem. 6-Methylnicotinoyl chloride - 51598-76-6.

- Fisher Scientific. Amide Synthesis.

- TCI Chemicals.

- Cayman Chemical. Safety Data Sheet - Acetyl-β-methylcholine (chloride).

- Sigma-Aldrich.

-

MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

-

Khan Academy. Friedel-Crafts acylation (video). [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Synthesis [fishersci.it]

- 4. mdpi.com [mdpi.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. websites.umich.edu [websites.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 6-Methylnicotinoyl Chloride: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-methylnicotinoyl chloride, a key building block in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of 6-methylnicotinoyl chloride in a laboratory setting.

Introduction to 6-Methylnicotinoyl Chloride

6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a pyridine derivative with the chemical formula C₇H₆ClNO and a molecular weight of 155.58 g/mol .[1] Its structure features a pyridine ring substituted with a methyl group at the 6-position and a highly reactive acyl chloride group at the 3-position. This acyl chloride functionality makes it a versatile reagent for nucleophilic acyl substitution reactions, readily reacting with alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.[1]

Due to its reactivity, accurate and thorough spectroscopic characterization is paramount to ensure its quality and proper utilization in synthetic chemistry. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational understanding for scientists working with this important chemical intermediate.

Molecular Structure and Properties:

| Identifier | Value |

| IUPAC Name | 6-methylpyridine-3-carbonyl chloride |

| CAS Number | 51598-76-6 |

| Molecular Formula | C₇H₆ClNO[1] |

| Molecular Weight | 155.58 g/mol [1] |

| SMILES | CC1=NC=C(C=C1)C(=O)Cl[1] |

Below is a diagram illustrating the workflow for the spectroscopic analysis of 6-Methylnicotinoyl chloride.

Caption: Workflow for the spectroscopic analysis of 6-Methylnicotinoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-methylnicotinoyl chloride, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure. The following predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-methylnicotinoyl chloride is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methyl protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Singlet | 1H | H-2 |

| ~8.1 | Doublet of Doublets | 1H | H-4 |

| ~7.4 | Doublet | 1H | H-5 |

| ~2.6 | Singlet | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons: The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the carbonyl chloride group. The proton at the 2-position (H-2) is expected to be the most deshielded, appearing as a singlet due to the absence of adjacent protons. The proton at the 4-position (H-4) will likely appear as a doublet of doublets, coupled to both H-2 and H-5. The proton at the 5-position (H-5) is expected to be a doublet, coupled to H-4.

-

Methyl Protons: The methyl group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring, leading to a chemical shift around 2.6 ppm. This signal will appear as a singlet as there are no vicinal protons to couple with.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 6-methylnicotinoyl chloride should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (carbonyl) |

| ~158 | C-6 |

| ~152 | C-2 |

| ~138 | C-4 |

| ~132 | C-3 |

| ~124 | C-5 |

| ~25 | -CH₃ |

Interpretation:

-

Carbonyl Carbon: The carbon of the acyl chloride group is highly deshielded due to the double bond to oxygen and the attachment of the electronegative chlorine atom, resulting in a chemical shift in the downfield region of the spectrum (~168 ppm).

-

Aromatic Carbons: The carbons of the pyridine ring will have chemical shifts in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded. The quaternary carbon (C-3) will also be in this region.

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, typically around 25 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-methylnicotinoyl chloride will be dominated by a strong absorption band corresponding to the carbonyl group of the acyl chloride.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1770 | Strong | C=O stretch (acyl chloride) |

| ~1600, ~1470 | Medium | C=C and C=N ring stretching |

| ~850-800 | Strong | C-Cl stretch |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl stretch of the acyl chloride functional group. This peak is typically found at a higher frequency (~1770 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear between 2950 and 2850 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will be observed in the 1600-1470 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption corresponding to the C-Cl single bond stretch is expected in the fingerprint region, typically between 850 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z | Relative Intensity | Assignment |

| 155/157 | High | [M]⁺ (Molecular ion) |

| 120 | Moderate | [M - Cl]⁺ |

| 92 | High | [M - COCl]⁺ (6-methylpyridyl cation) |

| 65 | Moderate | [C₅H₅]⁺ |

Interpretation:

-

Molecular Ion: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 155. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak ([M+2]⁺) at m/z 157 with an intensity of approximately one-third of the [M]⁺ peak is also expected.

-

Key Fragmentation Pathways: The primary fragmentation pathway will likely involve the loss of a chlorine radical to form a stable acylium ion at m/z 120. Further fragmentation can occur through the loss of a carbonyl group (CO) to yield the 6-methylpyridyl cation at m/z 92, which is expected to be a prominent peak.

The fragmentation of 6-Methylnicotinoyl chloride in a mass spectrometer can be visualized as follows:

Caption: Proposed mass spectrometry fragmentation pathway for 6-Methylnicotinoyl chloride.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for 6-methylnicotinoyl chloride. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra serve as reliable fingerprints for the identification and structural confirmation of this important synthetic intermediate. Researchers and scientists can utilize this guide as a reference for quality control, reaction monitoring, and the characterization of novel derivatives of 6-methylnicotinoyl chloride.

References

-

Amerigo Scientific. (n.d.). 6-Methylnicotinoyl chloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Stability and Storage of 6-Methylnicotinoyl Chloride

Abstract: 6-Methylnicotinoyl chloride (CAS 51598-76-6) is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility is derived directly from the high reactivity of its acyl chloride functional group. However, this same reactivity renders the compound intrinsically susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth analysis of the chemical principles governing the stability of 6-Methylnicotinoyl chloride, outlines the primary degradation pathways, and establishes field-proven protocols for its storage, handling, and purity verification. Adherence to these guidelines is critical not only for personnel safety but for ensuring the material's integrity, which is paramount for achieving reproducible and successful synthetic outcomes.

Chemical Profile and Synthetic Utility

6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a pyridine derivative featuring a highly reactive acyl chloride group.[1] Its molecular structure makes it an excellent building block for introducing the 6-methylnicotinoyl moiety into a target molecule.[1] This is frequently leveraged in drug discovery and agrochemical development to form stable amide and ester linkages.[1]

Key Identification Parameters:

The synthetic value of this compound is entirely dependent on the integrity of the -COCl group. The loss of this group through degradation results in a loss of reactivity and the introduction of impurities that can complicate subsequent reactions and purifications.

The Chemistry of Instability: Understanding Acyl Chloride Reactivity

The stability challenges of 6-Methylnicotinoyl chloride are rooted in the fundamental chemistry of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] This heightened reactivity stems from the electronic nature of the carbonyl carbon.

Causality of Reactivity:

-

Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbonyl carbon highly electron-deficient (electrophilic) and an attractive target for nucleophiles.[1][3][4]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.[5]

This intrinsic reactivity means that 6-Methylnicotinoyl chloride will readily react with a wide range of nucleophiles, including water, alcohols, and amines.[1][5] The most common and unavoidable nucleophile in a standard laboratory environment is atmospheric moisture, making hydrolysis the principal stability concern.

The Primary Degradation Pathway: Hydrolysis

The single greatest threat to the stability of 6-Methylnicotinoyl chloride is hydrolysis. The compound reacts readily, often vigorously, with water to yield 6-methylnicotinic acid and corrosive hydrogen chloride gas.[1][2][4]

Reaction: C₇H₆ClNO + H₂O → C₇H₇NO₂ + HCl

This degradation pathway has two major consequences for the researcher:

-

Loss of Reagent Integrity: The intended reagent is consumed and replaced by its corresponding carboxylic acid, which is generally unreactive under the same conditions. This can halt a reaction and lead to inaccurate stoichiometric calculations.

-

Introduction of Impurities: The formation of 6-methylnicotinic acid introduces a significant impurity that must be separated from the desired product. Furthermore, the generation of HCl gas can create pressure buildup in sealed containers and corrode sensitive equipment.[6]

The mechanism for this reaction is a classic nucleophilic addition-elimination.[3][5] The oxygen atom from a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to yield the final products.

Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. tcichemicals.com [tcichemicals.com]

Introduction: Navigating the Reactive Landscape of 6-Methylnicotinoyl Chloride

An In-Depth Technical Guide to the Safe Handling of 6-Methylnicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

6-Methylnicotinoyl chloride, a pyridine derivative with the CAS number 51598-76-6, is a valuable reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.[1] Its utility stems from the highly reactive acyl chloride functional group attached to the 6-methylpyridine scaffold, which allows for facile introduction of the 6-methylnicotinoyl moiety into various molecules through nucleophilic acyl substitution.[1] However, the very reactivity that makes it a powerful synthetic tool also necessitates a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive framework for researchers to manage the risks associated with 6-Methylnicotinoyl chloride, ensuring both personal safety and the integrity of experimental outcomes. The principles and protocols outlined herein are grounded in established safety data for acyl chlorides and related nicotinoyl compounds, promoting a self-validating system of laboratory practice.

Section 1: Hazard Identification and Risk Assessment

As an acyl chloride, 6-Methylnicotinoyl chloride is anticipated to be highly reactive and corrosive. It will react vigorously with water, including atmospheric moisture, to produce 6-methylnicotinic acid and hydrochloric acid.[1] This reactivity is the primary driver of its hazards. Based on data for analogous compounds like 6-Chloronicotinoyl chloride and other acyl chlorides, a comprehensive hazard profile can be established.[2][3]

GHS Hazard Classification (Anticipated)

The following classifications are based on the known hazards of the acyl chloride functional group and data from structurally similar compounds.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2][4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

| Acute Toxicity (Inhalation) | May be harmful | May cause respiratory irritation.[5][6] |

Primary Routes of Exposure and Symptoms:

-

Inhalation: Inhalation of dust or vapors can cause severe irritation and chemical burns to the respiratory tract.[5][7] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat.

-

Skin Contact: Direct contact causes severe skin burns, pain, and redness.[7][8] Prolonged contact can lead to deep, slow-healing wounds.

-

Eye Contact: This substance is extremely hazardous to the eyes. Contact will cause severe burns, and can lead to permanent eye damage or blindness.[4][5][8]

-

Ingestion: Ingestion may cause severe burns to the mouth, throat, and stomach, leading to nausea, vomiting, and diarrhea.[5][9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of 6-Methylnicotinoyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[9]

-

Inert Atmosphere: Due to its water reactivity, manipulations should ideally be performed under an inert atmosphere (e.g., nitrogen or argon), especially for reactions sensitive to moisture.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be clearly marked and unobstructed.[5]

Personal Protective Equipment (PPE):

The selection of PPE is critical for preventing contact with this corrosive material.[6][10]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield must be worn over the goggles.[5][6][10] | Protects against splashes and airborne particles that can cause severe, irreversible eye damage.[10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat and a chemical-resistant apron are required.[6] | Prevents skin contact that leads to severe chemical burns. Contaminated clothing must be removed immediately.[6][9] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with cartridges for acid gases/organic vapors is necessary if there is any risk of exposure outside of a fume hood.[6][11] | Protects the respiratory tract from corrosive vapors and dust.[6] |

Section 3: Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is fundamental to mitigating risks.

Handling:

-

Always handle this chemical within a fume hood.[9]

-

Avoid creating dust when handling the solid material.[5]

-

Use tools (spatulas, scoops) that are clean, dry, and made of compatible materials.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12]

-

Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.[5][9][12]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, strong oxidizing agents, alcohols, and amines.[5][13]

-

The storage container must be kept tightly closed.[1][5][12] Many suppliers recommend storing under an inert gas.[9]

-

Store in a dedicated corrosives cabinet.[9] Check containers regularly for leaks or damage.[13]

Section 4: Detailed Experimental Protocol: Acylation of Benzylamine

This protocol provides a step-by-step methodology for a common application of 6-Methylnicotinoyl chloride, integrating safety checkpoints throughout. The causality behind each step is explained to foster a deeper understanding of the process.

Objective: To synthesize N-benzyl-6-methylnicotinamide.

Materials:

-

6-Methylnicotinoyl chloride

-

Benzylamine

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Magnesium sulfate (MgSO4)

Protocol:

-

System Preparation (Inert Atmosphere):

-

Action: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a dropping funnel, and a septum.

-

Causality: This setup prevents the highly reactive 6-Methylnicotinoyl chloride from hydrolyzing with atmospheric moisture, which would reduce yield and generate corrosive HCl gas.

-

-

Reagent Preparation:

-

Action: In the prepared flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a positive pressure of inert gas. Cool the solution to 0°C in an ice bath.

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion. Cooling the reaction mixture helps to control the exothermic reaction rate.

-

-

Addition of Acyl Chloride:

-

Action: In a separate, dry vial, dissolve 6-Methylnicotinoyl chloride (1.1 eq) in anhydrous DCM. Using a dry syringe, transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.

-

Causality: Slow, dropwise addition is crucial to manage the exothermicity of the reaction and prevent the formation of side products.

-

-

Reaction Monitoring:

-

Action: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the empirical determination of reaction completion, ensuring the starting material has been fully consumed before proceeding to the workup.

-

-

Aqueous Workup (Quenching):

-

Action: Once the reaction is complete, slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO3 solution.

-

Causality: The bicarbonate solution neutralizes any remaining unreacted acyl chloride and the triethylamine hydrochloride salt, facilitating separation. This step must be done carefully as CO2 gas evolution will occur.

-

-

Extraction and Drying:

-

Action: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Causality: This standard extraction procedure isolates the desired amide product from aqueous-soluble byproducts and starting materials.

-

-

Purification:

-

Action: Purify the crude product by column chromatography or recrystallization as appropriate.

-

Causality: Purification removes any remaining impurities to yield the final, high-purity N-benzyl-6-methylnicotinamide.

-

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[14]

First Aid Measures:

-

Inhalation: Move the person to fresh air at once.[15] If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][15]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[8][9] Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[9][12] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9][12] Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention.

Spill Management Workflow:

A spill of 6-Methylnicotinoyl chloride requires a calm, systematic response. The following workflow should be adopted.

Caption: Workflow for managing a 6-Methylnicotinoyl chloride spill.

Section 6: Waste Disposal

All waste containing 6-Methylnicotinoyl chloride or its byproducts must be treated as hazardous.

-

Collect all waste materials in a dedicated, clearly labeled, and sealed container.[16]

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Retrieved from OSHA. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for Methylene Chloride. Retrieved from CDC. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Chloride. Retrieved from NJ.gov. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1052 - Methylene chloride. Retrieved from OSHA. [Link]

-

Olin Chlor Alkali. (n.d.). Product Information - Methyl Chloride: Handling, Storage, and Safety. Retrieved from Olin. [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from GOV.UK. [Link]

-

Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from Seton. [Link]

-

PubChem. (n.d.). 6-Chloronicotinoyl Chloride. Retrieved from PubChem. [Link]

Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methylene Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 11. 1910.1052 - Methylene chloride. | Occupational Safety and Health Administration [osha.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 15. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of 6-Methylnicotinoyl Chloride in Organic Solvents

Abstract